molecular formula C11H12INO2 B1400995 (3R)-1-(2-iodobenzoyl)pyrrolidin-3-ol CAS No. 1567933-97-4

(3R)-1-(2-iodobenzoyl)pyrrolidin-3-ol

Cat. No.: B1400995
CAS No.: 1567933-97-4
M. Wt: 317.12 g/mol
InChI Key: DJGILGNVPQHALI-MRVPVSSYSA-N
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Description

(3R)-1-(2-iodobenzoyl)pyrrolidin-3-ol is a chiral compound featuring a pyrrolidine ring substituted with a 2-iodobenzoyl group and a hydroxyl group

Scientific Research Applications

(3R)-1-(2-iodobenzoyl)pyrrolidin-3-ol has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.

    Biological Studies: Its derivatives may be used in studies involving enzyme inhibition or receptor binding.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3R)-1-(2-iodobenzoyl)pyrrolidin-3-ol typically involves the following steps:

    Formation of the Pyrrolidine Ring: Starting from a suitable precursor such as proline, the pyrrolidine ring is constructed.

    Introduction of the 2-Iodobenzoyl Group: This step involves the acylation of the pyrrolidine ring with 2-iodobenzoic acid or its derivatives under appropriate conditions, such as using a coupling reagent like dicyclohexylcarbodiimide (DCC) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow chemistry techniques and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions

(3R)-1-(2-iodobenzoyl)pyrrolidin-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a ketone using reagents like pyridinium chlorochromate (PCC).

    Reduction: The carbonyl group in the 2-iodobenzoyl moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The iodine atom can be substituted with other nucleophiles, such as in a Suzuki coupling reaction.

Common Reagents and Conditions

    Oxidation: Pyridinium chlorochromate (PCC), dichloromethane (DCM) as solvent.

    Reduction: Lithium aluminum hydride (LiAlH4), tetrahydrofuran (THF) as solvent.

    Substitution: Palladium catalyst, base (e.g., potassium carbonate), and appropriate solvent (e.g., ethanol).

Major Products

    Oxidation: Formation of the corresponding ketone.

    Reduction: Formation of the corresponding alcohol.

    Substitution: Formation of various substituted benzoyl derivatives.

Mechanism of Action

The mechanism of action of (3R)-1-(2-iodobenzoyl)pyrrolidin-3-ol depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance binding affinity through halogen bonding interactions.

Comparison with Similar Compounds

Similar Compounds

    (3R)-1-(2-bromobenzoyl)pyrrolidin-3-ol: Similar structure but with a bromine atom instead of iodine.

    (3R)-1-(2-chlorobenzoyl)pyrrolidin-3-ol: Similar structure but with a chlorine atom instead of iodine.

Uniqueness

(3R)-1-(2-iodobenzoyl)pyrrolidin-3-ol is unique due to the presence of the iodine atom, which can significantly influence its reactivity and binding properties compared to its bromine and chlorine analogs. The larger size and polarizability of iodine can lead to stronger interactions in biological systems.

Properties

IUPAC Name

[(3R)-3-hydroxypyrrolidin-1-yl]-(2-iodophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12INO2/c12-10-4-2-1-3-9(10)11(15)13-6-5-8(14)7-13/h1-4,8,14H,5-7H2/t8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJGILGNVPQHALI-MRVPVSSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1O)C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CN(C[C@@H]1O)C(=O)C2=CC=CC=C2I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12INO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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